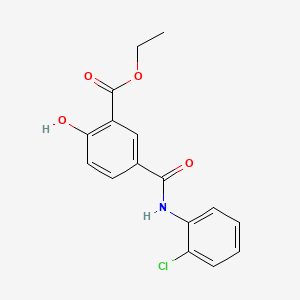
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is an organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a benzoic acid core substituted with a 2-chlorophenyl group, an amino carbonyl group, and an ethyl ester group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method involves the reaction of 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.
Benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester group.
Uniqueness
The uniqueness of benzoic acid, 5-(((2-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester lies in its specific ester group, which can influence its chemical reactivity and biological activity. The ethyl ester group may provide different solubility and stability properties compared to other ester derivatives, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
38507-80-1 |
|---|---|
Formule moléculaire |
C16H14ClNO4 |
Poids moléculaire |
319.74 g/mol |
Nom IUPAC |
ethyl 5-[(2-chlorophenyl)carbamoyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C16H14ClNO4/c1-2-22-16(21)11-9-10(7-8-14(11)19)15(20)18-13-6-4-3-5-12(13)17/h3-9,19H,2H2,1H3,(H,18,20) |
Clé InChI |
GEAHZABSQRWNPB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


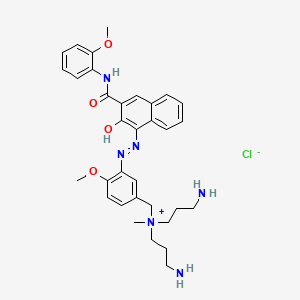
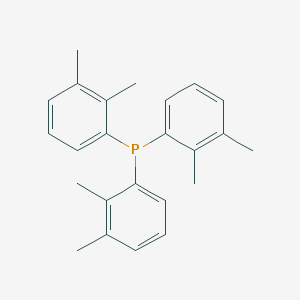

![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
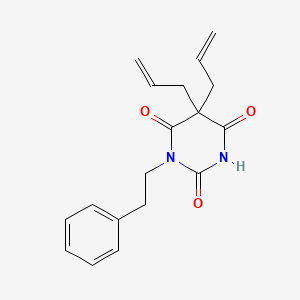
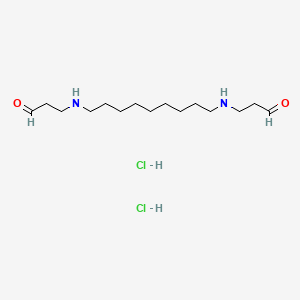
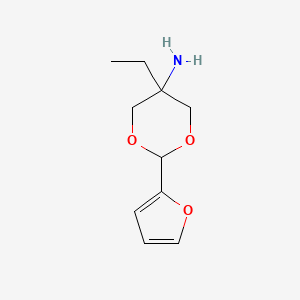
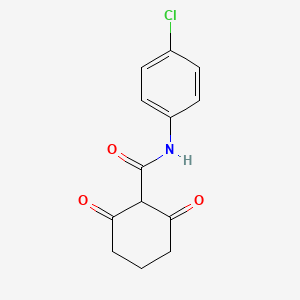
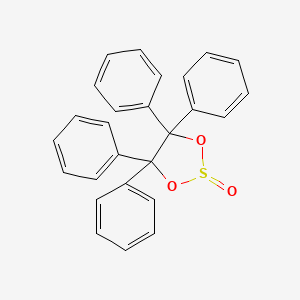
![5-(Furan-3-yl)-1a,5a-dimethylhexahydrobisoxireno[d,f]isochromen-3(2ah)-one](/img/structure/B14675075.png)
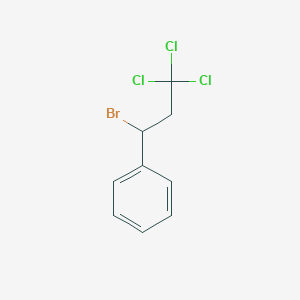
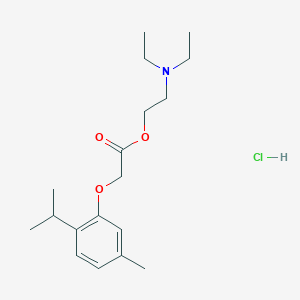

![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)
